N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a methylthio (-SMe) substituent at the 6-position of the benzothiazole core, a benzamide group at the 2-position, and a morpholinoethyl moiety attached to the secondary amine. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2.ClH/c1-27-17-7-8-18-19(15-17)28-21(22-18)24(10-9-23-11-13-26-14-12-23)20(25)16-5-3-2-4-6-16;/h2-8,15H,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJARRXSWTXKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and bacterial infections. This article reviews its synthesis, mechanism of action, biological activity, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving benzothiazole derivatives. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with appropriate amine derivatives. The presence of both a methylthio group and a morpholinoethyl side chain contributes to its unique chemical properties and biological activity.
Target and Mode of Action
The compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and leading to the bacterium's death. This inhibition disrupts the cell wall biosynthesis pathway, which is crucial for the survival of M. tuberculosis .
Biochemical Pathways
The interaction with DprE1 affects several biochemical pathways:
- Cell Wall Biosynthesis : Inhibition leads to compromised structural integrity of bacterial cells.
- Apoptosis Induction : In cancer cells, it promotes apoptosis and cell cycle arrest by modulating key signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .
Anticancer Properties
The compound has demonstrated promising anticancer activity in several studies:
- Cell Proliferation Inhibition : It significantly inhibits the proliferation of cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
- Cytotoxicity : The compound exhibits cytotoxic effects at low micromolar concentrations, leading to increased apoptosis rates in treated cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antitumor Activity :
-
Antimicrobial Effectiveness :
- In a comparative study, this compound showed enhanced antibacterial activity compared to other benzothiazole derivatives.
- The mechanism was linked to its ability to disrupt bacterial cell wall synthesis effectively .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides | Benzothiazole core with varied substitutions | Anticancer and antimicrobial |
| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Similar core structure | Strong anticancer properties |
| 4-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | Additional methoxy group | Enhanced reactivity and biological activity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Key Observations :
Substituent Position and Activity :
- The 6-position of benzothiazole is critical for modulating electronic and steric properties. For example:
- 6-NO₂ (in nitro derivatives) acts as an electron-withdrawing group, enhancing reactivity for reduction to 6-NH₂ (ABTB), a corrosion inhibitor .
- The morpholinoethyl group in the target compound likely enhances solubility and bioavailability compared to unsubstituted analogs like 1.2b .
Biological Activity: ABTB (6-NH₂ derivative) exhibits 94% corrosion inhibition efficiency due to its electron-donating amino group, which facilitates adsorption onto metal surfaces .
Physicochemical Properties :
- Melting Points : Unsubstituted benzothiazole benzamides (e.g., 1.2b) melt at 190–198°C, while methyl- or chloro-substituted derivatives (e.g., 1.2c, 1.2d) exhibit higher melting points (290–300°C), indicating increased crystallinity .
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like ABTB or nitro derivatives .
Spectral Characterization
- FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1500–1600 cm⁻¹) are common across all analogs .
- NMR: 1H-NMR: Aromatic protons in benzothiazole (δ 7.5–8.5 ppm) and benzamide (δ 7.0–7.5 ppm) are consistent. The morpholinoethyl group would show signals at δ 2.5–3.5 ppm (morpholine ring) . 13C-NMR: Carbonyl carbons (δ ~165 ppm) and quaternary benzothiazole carbons (δ ~150–160 ppm) are characteristic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
